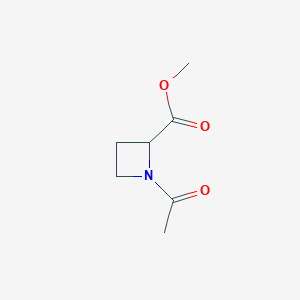
Methyl 1-acetylazetidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-acetylazetidine-2-carboxylate (MAAC) is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
作用机制
The mechanism of action of Methyl 1-acetylazetidine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. Methyl 1-acetylazetidine-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
Methyl 1-acetylazetidine-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have antitumor activity in vitro and in vivo, through the induction of apoptosis and the inhibition of cell proliferation. Methyl 1-acetylazetidine-2-carboxylate has also been shown to have anti-inflammatory and analgesic effects, through the inhibition of COX-2 and the modulation of various signaling pathways. In addition, Methyl 1-acetylazetidine-2-carboxylate has been shown to have neuroprotective effects, through the inhibition of oxidative stress and the modulation of neuronal signaling pathways.
实验室实验的优点和局限性
Methyl 1-acetylazetidine-2-carboxylate has several advantages for lab experiments, including its relatively simple synthesis method, its stability under various conditions, and its potential for use in the development of new drugs and materials. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research involving Methyl 1-acetylazetidine-2-carboxylate. One area of interest is the development of new drugs based on its chemical structure and pharmacological properties. Another area of interest is the use of Methyl 1-acetylazetidine-2-carboxylate as a building block in the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of Methyl 1-acetylazetidine-2-carboxylate and its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Conclusion
In summary, Methyl 1-acetylazetidine-2-carboxylate is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and agriculture. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 1-acetylazetidine-2-carboxylate and to develop new drugs and materials based on its chemical structure and pharmacological properties.
合成方法
Methyl 1-acetylazetidine-2-carboxylate can be synthesized through a multistep process involving the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization with acetic anhydride and methylation with methyl iodide. The resulting product is a white crystalline solid that can be purified through recrystallization or column chromatography.
科学研究应用
Methyl 1-acetylazetidine-2-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. Methyl 1-acetylazetidine-2-carboxylate has also been investigated for its use as a building block in the synthesis of novel materials, such as polymers and dendrimers, due to its unique chemical structure.
属性
CAS 编号 |
103897-99-0 |
|---|---|
分子式 |
C7H11NO3 |
分子量 |
157.17 g/mol |
IUPAC 名称 |
methyl 1-acetylazetidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-4-3-6(8)7(10)11-2/h6H,3-4H2,1-2H3 |
InChI 键 |
UPOIUMRSONSICM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC1C(=O)OC |
规范 SMILES |
CC(=O)N1CCC1C(=O)OC |
同义词 |
2-Azetidinecarboxylic acid, 1-acetyl-, methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




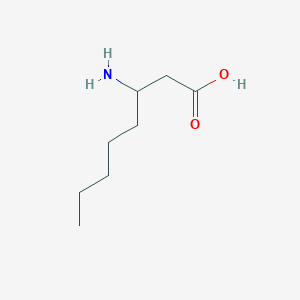
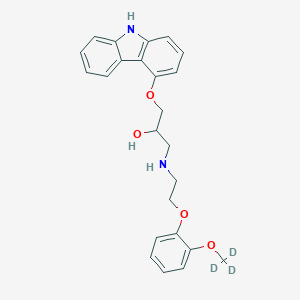
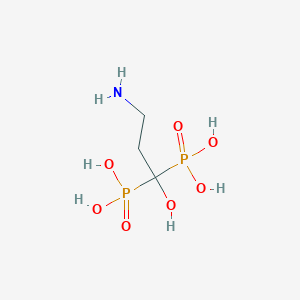


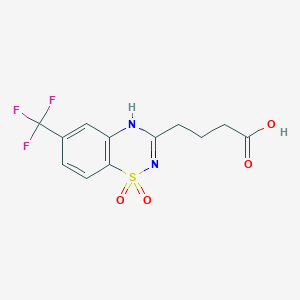

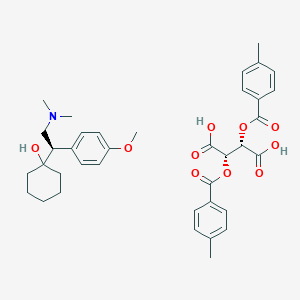


![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)

